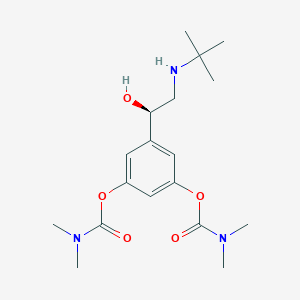

(R)-bambuterol

Descripción

Structure

3D Structure

Propiedades

Número CAS |

788821-30-7 |

|---|---|

Fórmula molecular |

C18H29N3O5 |

Peso molecular |

367.4 g/mol |

Nombre IUPAC |

[3-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate |

InChI |

InChI=1S/C18H29N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,15,19,22H,11H2,1-7H3/t15-/m0/s1 |

Clave InChI |

ANZXOIAKUNOVQU-HNNXBMFYSA-N |

SMILES isomérico |

CC(C)(C)NC[C@@H](C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O |

SMILES canónico |

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Chiral Synthesis of (R)-Bambuterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Bambuterol, the (R)-enantiomer of the long-acting β₂-adrenergic agonist bambuterol, is the pharmacologically active component responsible for bronchodilation in the treatment of asthma. The stereoselective synthesis of this compound hydrochloride is of significant interest to ensure the administration of a pure, effective, and potentially safer therapeutic agent. This technical guide provides an in-depth overview of the core methodologies for the chiral synthesis of this compound hydrochloride. It details three primary strategies: asymmetric reduction of a prochiral ketone precursor, synthesis from the chiral building block (R)-terbutaline, and chiral resolution of racemic bambuterol. This document includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of the synthetic pathways to support research and development in this area.

Introduction

Bambuterol is a prodrug of the well-known bronchodilator terbutaline.[1] It is administered as a racemic mixture, but the therapeutic effect is primarily attributed to the (R)-enantiomer.[2] The synthesis of enantiomerically pure this compound hydrochloride presents a more refined therapeutic approach, potentially reducing metabolic load and side effects associated with the (S)-enantiomer. This guide explores the principal synthetic routes to achieve this, focusing on asymmetric synthesis and chiral separation techniques.

Asymmetric Synthesis via Prochiral Ketone Reduction

A prevalent and effective strategy for the synthesis of this compound hydrochloride begins with the commercially available 1-(3,5-dihydroxyphenyl)ethanone. This approach involves the protection of the phenolic hydroxyl groups, followed by α-halogenation of the ketone and a subsequent crucial stereoselective reduction of the resulting prochiral α-haloketone.

Synthesis of the α-Chloro Ketone Precursor

The initial steps involve the conversion of 1-(3,5-dihydroxyphenyl)ethanone to the key intermediate, 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone. This is achieved through a two-step process:

-

Protection of Phenolic Hydroxyls: The hydroxyl groups of 1-(3,5-dihydroxyphenyl)ethanone are protected as N,N-dimethylcarbamates by reaction with N,N-dimethylcarbamoyl chloride.

-

α-Chlorination: The resulting ketone is then chlorinated at the α-position.

Stereoselective Reduction Methods

The critical step in this pathway is the asymmetric reduction of the α-chloro ketone to establish the chiral center of the desired (R)-configuration. Two highly effective methods are highlighted below.

(-)-DIP-Chloride is a powerful and highly stereoselective chiral reducing agent.[3][4] The reduction of 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone with (-)-DIP-Chloride proceeds with high enantioselectivity, yielding the corresponding (R)-chlorohydrin.

-

Experimental Protocol:

-

A solution of 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone in an anhydrous solvent (e.g., THF, diethyl ether) is prepared under an inert atmosphere (Nitrogen or Argon) and cooled to a low temperature (typically between -25 °C and 0 °C).

-

A solution of (-)-DIP-Chloride (1.1 to 1.5 equivalents) is added dropwise to the stirred ketone solution.

-

The reaction mixture is stirred at the same temperature, and the progress is monitored by a suitable technique (e.g., TLC, HPLC).

-

Upon completion, the reaction is quenched by the slow addition of methanol.

-

The solvent is removed under reduced pressure. The residue is redissolved in a solvent like diethyl ether, and diethanolamine is added to precipitate the boron byproducts.

-

The mixture is stirred for 1-2 hours, and the solid is removed by filtration. The filtrate is concentrated, and the crude product is purified by column chromatography to yield (R)-1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanol.

-

A green and highly selective alternative to chemical reducing agents is the use of whole-cell biocatalysis. The yeast Williopsis californica JCM 3600 has been shown to effectively reduce the α-chloro ketone to the desired (R)-chlorohydrin with high enantiomeric purity.

-

Experimental Protocol:

-

Whole cells of Williopsis californica JCM 3600 are pre-incubated in a suitable medium containing glycerol as a carbon source.

-

The substrate, 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone, is added to the cell culture. Glycerol (e.g., at a concentration of 10%) is used as a co-solvent to enhance the solubility of the substrate and to aid in the recycling of oxido-reduction cofactors.

-

The reaction is incubated under controlled conditions (temperature, pH, agitation) until the reduction is complete.

-

The product is extracted from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, dried, and concentrated. The crude product is then purified to yield (R)-1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanol.

-

Final Steps to this compound Hydrochloride

Following the stereoselective reduction, the resulting (R)-chlorohydrin is converted to this compound hydrochloride in a two-step sequence:

-

Epoxide Formation and Ring-Opening: The (R)-chlorohydrin is treated with a base (e.g., NaOH) to form the corresponding epoxide, which is subsequently opened by reaction with tert-butylamine.

-

Salt Formation: The resulting this compound free base is then treated with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether) to precipitate the final product, this compound hydrochloride.

Quantitative Data for Asymmetric Reduction Pathway

| Step | Reactant | Reagent/Catalyst | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

| Asymmetric Reduction | 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone | (-)-DIP-Chloride | (R)-1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanol | - | Up to 99% | |

| Asymmetric Reduction | 1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanone | Williopsis californica JCM 3600 | (R)-1-[3,5-bis(dimethylcarbamoyloxy)phenyl]-2-chloroethanol | 81% (isolated) | Enantiomerically pure |

Note: Further data on the yields of the protection, chlorination, and final conversion steps are required for a complete quantitative comparison.

Visualization of the Asymmetric Synthesis Pathway

Caption: Synthetic pathway for this compound HCl via asymmetric reduction.

Synthesis from Chiral Precursor (R)-Terbutaline

An alternative and highly convergent approach is to synthesize this compound from the already enantiomerically pure active drug, (R)-terbutaline. This strategy leverages established methods for the synthesis of (R)-terbutaline.

Enantioselective Synthesis of (R)-Terbutaline

One notable method for the synthesis of (R)-terbutaline starts from O-protected (R)-cyanohydrins, as described by Effenberger and Jäger. This method provides a reliable route to the chiral core of the molecule.

Conversion of (R)-Terbutaline to this compound Hydrochloride

Once enantiomerically pure (R)-terbutaline is obtained, it is converted to this compound by protecting the two phenolic hydroxyl groups as N,N-dimethylcarbamates.

-

Experimental Protocol:

-

(R)-terbutaline is dissolved in a suitable solvent.

-

In the presence of a base, N,N-dimethylcarbamoyl chloride is added to the solution to facilitate the carbamoylation of the phenolic hydroxyl groups.

-

The reaction is stirred until completion, monitored by TLC or HPLC.

-

The reaction mixture is worked up to isolate the this compound free base.

-

The free base is then converted to the hydrochloride salt as previously described.

-

Visualization of the Chiral Precursor Pathway

Caption: Synthesis of this compound HCl from an (R)-terbutaline precursor.

Chiral Resolution of Racemic Bambuterol

Chiral resolution involves the separation of the enantiomers of a racemic mixture. While this method produces both enantiomers, it can be an effective strategy, particularly when a robust and scalable separation technique is available. For bambuterol, high-performance liquid chromatography (HPLC) with a chiral stationary phase is a viable method.

Chiral HPLC Resolution

The separation of bambuterol enantiomers can be effectively achieved using an amylose-based chiral stationary phase, such as the Chiralpak AD column.

-

Experimental Protocol (Representative):

-

Column: Chiralpak AD (or a similar amylose-based column).

-

Mobile Phase: A mixture of an alkane (e.g., n-hexane or iso-hexane) and an alcohol (e.g., 2-propanol or ethanol). The exact ratio needs to be optimized for baseline separation.

-

Flow Rate: The flow rate is adjusted based on the column dimensions and pressure limitations (e.g., ~1 mL/min for a 4.6 mm i.d. analytical column).

-

Detection: UV detection at a suitable wavelength.

-

Procedure: A solution of racemic bambuterol hydrochloride is injected onto the column. The two enantiomers will elute at different retention times, allowing for their collection as separate fractions.

-

Quantitative Data for Chiral Resolution

| Method | Stationary Phase | Mobile Phase | Outcome | Reference |

| Chiral HPLC | Chiralpak AD | Alkane/Alcohol | Baseline separation of (R)- and (S)-bambuterol |

Visualization of the Chiral Resolution Workflow

Caption: Workflow for the chiral resolution of racemic bambuterol via HPLC.

Conclusion

The chiral synthesis of this compound hydrochloride can be successfully achieved through several distinct strategies. The asymmetric reduction of a prochiral ketone precursor, either by chemical means with reagents like (-)-DIP-Chloride or through biocatalysis, offers a direct and highly enantioselective route. The synthesis from an enantiomerically pure precursor such as (R)-terbutaline provides a convergent and efficient pathway. Finally, chiral resolution of the racemic mixture by HPLC is a powerful analytical and preparative technique for obtaining the pure enantiomers. The choice of the optimal method will depend on factors such as scalability, cost of reagents and catalysts, desired enantiomeric purity, and the available expertise and equipment. This guide provides the foundational knowledge and detailed protocols to assist researchers and drug development professionals in selecting and implementing the most suitable method for their specific needs.

References

Stereoselective Synthesis of (R)-Bambuterol: A Technical Guide Utilizing Chiral Auxiliaries

For Immediate Release

This technical guide provides a comprehensive overview of a robust and highly stereoselective synthetic route to (R)-bambuterol, a long-acting β₂-adrenergic agonist used in the management of asthma. The strategy detailed herein employs a well-established chiral auxiliary, an Evans oxazolidinone, to control the stereochemistry of the key hydroxyl-bearing carbon, ensuring the synthesis of the desired (R)-enantiomer with high purity. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.

Introduction

Bambuterol is a prodrug of the active β₂-agonist terbutaline. The pharmacological activity resides predominantly in the (R)-enantiomer. Consequently, the development of an efficient and stereoselective synthesis of this compound is of significant pharmaceutical interest. This guide outlines a strategy centered around the use of a recoverable chiral auxiliary to induce asymmetry in a key bond-forming step, a reliable and scalable approach in asymmetric synthesis.

The proposed synthetic pathway commences with the preparation of the key aromatic aldehyde, followed by a diastereoselective aldol reaction with an N-acylated Evans auxiliary. Subsequent manipulation of the functional groups, including cleavage of the auxiliary and introduction of the tert-butylamino group, leads to the final target molecule, this compound.

Overall Synthetic Strategy

The stereoselective synthesis of this compound is envisioned to proceed through the following key stages, as depicted in the workflow diagram below. The critical step for stereocontrol is the asymmetric aldol reaction, which establishes the chiral center of the ethanolamine side chain.

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthetic Pathway and Experimental Protocols

The following sections provide detailed experimental procedures for each key stage of the synthesis.

Synthesis of 3,5-bis(dimethylcarbamoyloxy)benzaldehyde (1)

The synthesis begins with the protection of the phenolic hydroxyl groups of 3,5-dihydroxybenzaldehyde as dimethylcarbamates. This protecting group is stable under the conditions of the subsequent reactions and is a key feature of the final bambuterol molecule.

Caption: Synthesis of the key aldehyde intermediate.

Experimental Protocol:

To a solution of 3,5-dihydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added pyridine (2.5 eq). Dimethylcarbamoyl chloride (2.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 3,5-bis(dimethylcarbamoyloxy)benzaldehyde (1).

| Reactant | Molar Eq. |

| 3,5-Dihydroxybenzaldehyde | 1.0 |

| Dimethylcarbamoyl chloride | 2.2 |

| Pyridine | 2.5 |

| Typical Yield | >90% |

Table 1: Reagents for the synthesis of aldehyde 1 .

Acylation of (R)-4-Benzyl-2-oxazolidinone (2)

The chiral auxiliary, (R)-4-benzyl-2-oxazolidinone, is acylated with propionyl chloride to prepare for the aldol reaction.

Experimental Protocol:

To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.05 eq) dropwise. The solution is stirred for 15 minutes, after which propionyl chloride (1.1 eq) is added. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C over 1 hour. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to give the acylated auxiliary (2), which is often used in the next step without further purification.

| Reactant | Molar Eq. |

| (R)-4-Benzyl-2-oxazolidinone | 1.0 |

| n-Butyllithium | 1.05 |

| Propionyl chloride | 1.1 |

| Typical Yield | >95% |

Table 2: Reagents for the acylation of the chiral auxiliary.

Diastereoselective Aldol Reaction

This is the crucial stereochemistry-defining step. The boron enolate of the acylated auxiliary undergoes a highly diastereoselective aldol addition to the benzaldehyde derivative 1 .

In vivo metabolism and pharmacokinetics of (R)-bambuterol

An In-Depth Technical Guide to the In Vivo Metabolism and Pharmacokinetics of (R)-bambuterol

Introduction

Bambuterol is a long-acting beta-2 adrenoceptor agonist utilized in the management of asthma and other respiratory conditions characterized by bronchospasm.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is subsequently converted within the body to its pharmacologically active metabolite, terbutaline.[3][4] The entire pharmacological activity of this class of β2-adrenergic agonists is known to reside in the R-enantiomer.[5] This guide provides a comprehensive overview of the in vivo metabolism and pharmacokinetic profile of this compound, intended for researchers, scientists, and professionals in drug development.

In Vivo Metabolism

The biotransformation of bambuterol is a complex process designed to facilitate a slow, sustained release of the active compound, terbutaline, contributing to its 24-hour duration of action. The metabolism occurs through two primary pathways: hydrolysis and oxidation. After absorption, about one-third of the dose is metabolized in the intestinal wall and liver.

2.1 Metabolic Pathways

-

Hydrolysis: The principal metabolic pathway is the hydrolysis of the bis-N,N-dimethylcarbamate ester groups. This reaction is primarily catalyzed by butyrylcholinesterase (plasma cholinesterase), an enzyme found in plasma and tissues like the lungs. Bambuterol itself is a potent inhibitor of this enzyme, which effectively slows its own rate of metabolism. Plasma cholinesterase activity typically returns to normal about two weeks after discontinuing the treatment.

-

Oxidative Metabolism: Concurrently, bambuterol undergoes oxidative metabolism, primarily in the liver. This process involves hydroxylation and demethylation, leading to the formation of several intermediate metabolites. These oxidized intermediates are often chemically unstable under physiological conditions and can undergo spontaneous hydrolysis to release the active drug, terbutaline. This complex biotransformation is a key factor in the prolonged action of bambuterol.

Pharmacokinetics

The pharmacokinetic profile of bambuterol is characterized by its slow absorption and conversion, which results in a flat plasma concentration profile for terbutaline, making it suitable for once-daily dosing.

3.1 Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following oral administration, approximately 20% of a bambuterol dose is absorbed from the gastrointestinal tract. The absorption process is noted to be biphasic and prolonged, which becomes the rate-limiting step for its elimination. Bambuterol is stable to presystemic elimination.

-

Distribution: Animal studies have shown that bambuterol and its metabolites are preferentially distributed to and concentrated in lung tissue, which is a target site of action. The steady-state volume of distribution (Vss) for both bambuterol and terbutaline after intravenous administration is approximately 1.6 L/kg.

-

Metabolism: As detailed previously, bambuterol is extensively metabolized to terbutaline via hydrolysis and oxidation. About 10% of an administered dose is converted to terbutaline in adults.

-

Excretion: The active metabolite, terbutaline, is primarily eliminated through renal excretion. After intravenous administration, the renal clearances of bambuterol and terbutaline are similar (around 140 mL/min), but the total clearance of bambuterol is about five times higher than that of terbutaline (1.25 L/min vs. 0.23 L/min).

3.2 Pharmacokinetic Parameters

The pharmacokinetic properties of bambuterol and its active metabolite terbutaline have been investigated in various populations. The following tables summarize key parameters from studies in healthy adults. It is important to note that much of the available data comes from studies using racemic bambuterol.

Table 1: Pharmacokinetic Parameters of Bambuterol in Healthy Adults

| Parameter | Value | Reference |

| Oral Administration | ||

| Bioavailability (F) | ~10% | |

| Time to Peak (Tmax) | 1.4 - 2.3 h | |

| Peak Concentration (Cmax) | 3.95 ± 2.20 ng/mL (after 10 mg dose) | |

| Terminal Half-Life (t1/2) | 12 - 14.7 h (uptake is rate-limiting) | |

| Biological Half-Life | 13 h | |

| Intravenous Administration | ||

| Total Clearance (CL) | 1.25 L/min | |

| Renal Clearance (CLR) | ~140 mL/min | |

| Volume of Distribution (Vss) | 1.6 L/kg | |

| Terminal Half-Life (t1/2) | 2.6 h |

Table 2: Pharmacokinetic Parameters of Terbutaline (Generated from Oral Bambuterol) in Healthy Adults

| Parameter | Value | Reference |

| Bioavailability (F) | ~10.2% (of bambuterol dose) | |

| Time to Peak (Tmax) | 3.9 - 6.8 h | |

| Mean Residence Time | 34 h | |

| Terminal Half-Life (t1/2) | 22 h | |

| Biological Half-Life | 21 h | |

| Renal Clearance (CLR) | ~120 mL/min | |

| Peak:Trough Ratio | 1.9 |

Note: Steady state for both bambuterol and terbutaline is typically reached within one week of once-daily oral administration.

Experimental Protocols

The characterization of bambuterol's pharmacokinetics involves well-defined clinical study protocols. A representative methodology is outlined below.

4.1 Study Design

Pharmacokinetic studies often employ an open, randomized, crossover design. Healthy adult subjects or asthmatic patients are typically recruited. For instance, subjects may receive single and repeated oral doses of bambuterol hydrochloride as tablets or an aqueous solution, with adequate washout periods between treatments.

4.2 Drug Administration and Sample Collection

-

Dosing: Racemic bambuterol hydrochloride is administered orally, often in doses of 10 mg or 20 mg, once daily.

-

Blood Sampling: Venous blood samples are collected via an indwelling catheter at predetermined time points (e.g., pre-dose, and then hourly up to 4-6 hours, followed by less frequent intervals up to 24 hours or more post-dose).

-

Sample Handling: To prevent ex vivo hydrolysis of bambuterol by plasma esterases, blood is collected into heparinized tubes containing an esterase inhibitor. The tubes are immediately centrifuged, and the resulting plasma is separated and stored at -20°C until analysis.

-

Urine Collection: Urine is collected in pooled intervals (e.g., 0-24 h, then in 12 h pools) to determine the renal clearance of bambuterol and terbutaline.

4.3 Bioanalytical Methods

-

Bambuterol Analysis: Plasma and urine concentrations of bambuterol are typically quantified using gas chromatography-mass spectrometry (GC-MS).

-

Terbutaline Analysis: Terbutaline concentrations are measured using methods like coupled-column high-performance liquid chromatography (HPLC) with electrochemical detection or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity. A chiral LC-MS/MS method has been developed for the simultaneous stereoselective analysis of both bambuterol and terbutaline enantiomers in plasma.

Mechanism of Action of the Active Metabolite

The therapeutic effects of bambuterol are mediated entirely by its active metabolite, terbutaline. Terbutaline is a selective beta-2 adrenergic receptor agonist.

5.1 Signaling Pathway

-

Receptor Binding: Terbutaline binds to beta-2 adrenergic receptors on the surface of smooth muscle cells in the airways.

-

Adenylyl Cyclase Activation: This binding activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Muscle Relaxation: PKA then phosphorylates various target proteins, which leads to the inhibition of myosin light-chain kinase (MLCK) and the opening of calcium-activated potassium channels. The net effect is a decrease in intracellular calcium levels, leading to the relaxation of bronchial smooth muscle, or bronchodilation.

References

- 1. Bambuterol - Wikipedia [en.wikipedia.org]

- 2. Bambuterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. What is the mechanism of Bambuterol Hydrochloride? [synapse.patsnap.com]

- 4. Bambuterol | C18H29N3O5 | CID 54766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Enantioselective Pharmacokinetics of Bambuterol in Preclinical Species: Does S-bambuterol Influence the Clearance of the R-antipode? | springermedicine.com [springermedicine.com]

Downstream signaling pathways activated by (R)-bambuterol

An In-depth Technical Guide to the Downstream Signaling Pathways Activated by (R)-bambuterol

Introduction

This compound is a long-acting beta-2 adrenoceptor agonist utilized in the management of respiratory conditions such as asthma. It functions as a prodrug, meaning it is administered in an inactive form and is metabolized in the body to its active compound. The pharmacological effects of this compound are mediated through its active metabolite, terbutaline. This guide provides a detailed examination of the downstream signaling cascades initiated by terbutaline upon its binding to the beta-2 adrenergic receptor (β2-AR).

Terbutaline is a selective β2-AR agonist.[1][2] The activation of this G-protein coupled receptor (GPCR) initiates a well-defined signaling pathway that is central to its therapeutic effects, primarily bronchodilation. This document will detail the canonical signaling pathway, downstream effectors, and nuclear signaling events, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Signaling Pathway: The Gs-Adenylyl Cyclase-cAMP-PKA Axis

The primary mechanism of action for terbutaline begins with its binding to the β2-AR, which is predominantly expressed on the smooth muscle cells of the airways.[3] This interaction triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP).[1][3]

The subsequent rise in intracellular cAMP concentration is a critical step, leading to the activation of Protein Kinase A (PKA). PKA is a tetrameric holoenzyme that, upon binding cAMP, releases its active catalytic subunits. These subunits then phosphorylate a variety of downstream protein targets on serine and threonine residues, eliciting the cellular response.

References

(R)-Bambuterol: A Technical Guide on its Anti-inflammatory Effects in Respiratory Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-bambuterol, the pharmacologically active enantiomer of bambuterol, is a long-acting beta-2 adrenergic receptor agonist and a prodrug of (R)-terbutaline. While primarily recognized for its bronchodilatory effects in the management of asthma and chronic obstructive pulmonary disease (COPD), a growing body of evidence suggests that this compound and its active metabolite possess significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the effects of this compound on inflammatory mediators in respiratory diseases, consolidating available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows. Although direct comprehensive studies on this compound are limited, this guide synthesizes data from studies on its active metabolite, (R)-terbutaline, and other relevant (R)-β2-agonists to provide a robust understanding of its potential anti-inflammatory efficacy.

Introduction

Chronic inflammation is a hallmark of respiratory diseases such as asthma and COPD, leading to airway hyperresponsiveness, remodeling, and progressive loss of lung function. Beta-2 adrenergic receptor agonists are a cornerstone of therapy for these conditions, primarily due to their ability to induce bronchodilation. However, the anti-inflammatory potential of these agents, particularly the active (R)-enantiomers, is an area of increasing interest for its therapeutic implications. This compound, as a prodrug, offers the advantage of sustained release of its active metabolite, (R)-terbutaline, which may provide prolonged anti-inflammatory effects in addition to its bronchodilatory action.

Mechanism of Action: Beyond Bronchodilation

The anti-inflammatory effects of this compound are mediated through its active metabolite, (R)-terbutaline, which activates β2-adrenergic receptors on various immune and structural cells in the airways. This activation initiates a signaling cascade that modulates the production and release of a wide array of inflammatory mediators.

Signaling Pathways

Activation of the β2-adrenergic receptor by (R)-terbutaline leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and modulates the activity of several downstream targets, including transcription factors involved in the inflammatory response. One of the key mechanisms is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a central regulator of pro-inflammatory gene expression.

Figure 1: Simplified signaling pathway of (R)-terbutaline's anti-inflammatory effects.

Quantitative Effects on Inflammatory Mediators

The following tables summarize the quantitative data on the effects of (R)-β2-agonists on key inflammatory mediators in respiratory disease models. While direct data for this compound is limited, the findings for (R)-terbutaline and (R)-albuterol provide strong evidence for its anti-inflammatory potential.

Table 1: Effect of (R)-Terbutaline on Inflammatory Cells and Cytokines in an Ovalbumin-Induced Asthma Mouse Model

| Parameter | Control (OVA-challenged) | (R)-Terbutaline Treated | % Reduction | Reference |

| BALF Eosinophils (x104/mL) | 45.2 ± 5.8 | 18.1 ± 3.2 | 60% | [1] |

| BALF IL-4 (pg/mL) | 85.6 ± 10.2 | 42.8 ± 7.5 | 50% | [1] |

| BALF IL-5 (pg/mL) | 120.4 ± 15.1 | 54.2 ± 9.8 | 55% | [1] |

| BALF IL-13 (pg/mL) | 155.7 ± 20.3 | 77.8 ± 12.1 | 50% | [1] |

BALF: Bronchoalveolar Lavage Fluid; OVA: Ovalbumin. Data are presented as mean ± SEM.

Table 2: Effect of (R)-Albuterol on Cytokine Production in Human Bronchial Epithelial Cells

| Mediator | Stimulated Control | (R)-Albuterol Treated | % Inhibition | Reference |

| GM-CSF (pg/mL) | 1250 ± 150 | 625 ± 80 | 50% | [1] |

| TNF-α (pg/mL) | 800 ± 95 | 480 ± 60 | 40% |

Cells were stimulated with pro-inflammatory stimuli (e.g., TNF-α or IL-1β). Data are presented as mean ± SEM.

Table 3: Effect of Bambuterol Enantiomers on Inflammatory Markers in a DSS-Induced Colitis Mouse Model

| Parameter | DSS Control | This compound Treated | % Reduction | Reference |

| Colon IL-6 (pg/mg tissue) | 150.3 ± 18.5 | 60.1 ± 9.2 | 60% | |

| Colon IL-17 (pg/mg tissue) | 98.7 ± 12.1 | 44.4 ± 7.8 | 55% |

While not a respiratory model, this study highlights the superior anti-inflammatory effect of the (R)-enantiomer.

Detailed Experimental Protocols

The following section outlines a detailed methodology for a preclinical study designed to evaluate the anti-inflammatory effects of orally administered this compound in a murine model of allergic asthma.

Ovalbumin (OVA)-Induced Allergic Asthma Model

References

The Role of Butyrylcholinesterase in the Hydrolysis of (R)-bambuterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-bambuterol is the R-enantiomer of bambuterol, a long-acting β₂-adrenergic receptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). It functions as a prodrug, meaning it is administered in an inactive form and is metabolized in the body to its active therapeutic agent, terbutaline. The primary enzyme responsible for this bioactivation is butyrylcholinesterase (BChE; EC 3.1.1.8), a serine hydrolase predominantly found in plasma and the liver. This technical guide provides an in-depth exploration of the critical role of BChE in the hydrolysis of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental processes.

Data Presentation: Quantitative Analysis of this compound Interaction with Butyrylcholinesterase

The interaction between this compound and BChE is characterized by both hydrolysis of the prodrug and inhibition of the enzyme. The following tables summarize the key quantitative data from various studies.

| Parameter | Enzyme Variant | Value | Reference |

| Inhibition Rate Constant (min⁻¹µM⁻¹) | Homozygous Usual (UU) | 6.4 | [1] |

| Fluoride-Resistant (FF) | Not specified | [1] | |

| Atypical (AA) | 0.11 | [1] |

Table 1: Inhibition Rate Constants of this compound for Human BChE Variants. This table illustrates the stereoselective inhibition of different genetic variants of human butyrylcholinesterase by this compound. The significant difference in inhibition rates highlights the importance of patient genotype in the metabolism of the drug.

| Parameter | Value |

| IC₅₀ for Butyrylcholinesterase (BChE) | 3 x 10⁻⁹ M |

| IC₅₀ for Acetylcholinesterase (AChE) | 3 x 10⁻⁵ M |

Table 2: Half-maximal inhibitory concentration (IC₅₀) of Bambuterol. This data demonstrates the high selectivity of bambuterol for BChE over acetylcholinesterase (AChE), another important cholinesterase.

Experimental Protocols

In Vitro Hydrolysis of this compound by Butyrylcholinesterase

This protocol describes an in vitro assay to measure the rate of this compound hydrolysis by BChE.

Materials:

-

This compound hydrochloride

-

Purified human butyrylcholinesterase (BChE)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

LC-MS/MS system

Procedure:

-

Preparation of Reaction Solutions:

-

Prepare a stock solution of this compound in acetonitrile.

-

Prepare a working solution of BChE in phosphate buffer.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the BChE working solution and phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the this compound stock solution to achieve the desired final concentration.

-

Incubate the reaction mixture at 37°C.

-

-

Reaction Termination and Sample Preparation:

-

At various time points, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the enzyme and stop the reaction.

-

Vortex the mixture and centrifuge to pellet the precipitated protein.

-

-

Quantification of this compound and Terbutaline:

-

Transfer the supernatant to an autosampler vial for analysis.

-

Quantify the remaining this compound and the formed terbutaline using a validated LC-MS/MS method (as described in Protocol 2).

-

-

Data Analysis:

-

Calculate the rate of this compound disappearance and terbutaline formation over time.

-

Quantification of this compound and R-terbutaline in Human Plasma by LC-MS/MS

This protocol details a sensitive method for the simultaneous determination of this compound and its active metabolite, R-terbutaline, in human plasma.[2]

Materials:

-

Human plasma samples

-

This compound and R-terbutaline reference standards

-

Internal standard (e.g., deuterated analogs)

-

Neostigmine methylsulfate (cholinesterase inhibitor)[2]

-

Ethyl acetate

-

Methanol

-

Ammonium acetate

-

C18 HPLC column

-

Tandem mass spectrometer with positive electrospray ionization

Procedure:

-

Sample Collection and Handling:

-

Collect blood samples in tubes containing an anticoagulant.

-

Immediately place the samples on ice and add neostigmine methylsulfate to inhibit ex vivo hydrolysis of this compound.

-

Centrifuge to obtain plasma and store at -80°C until analysis.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add the internal standard solution.

-

Add ethyl acetate and vortex thoroughly for liquid-liquid extraction.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 column

-

Mobile Phase: A gradient of methanol and water containing 5 mM ammonium acetate.

-

Flow Rate: 0.6 mL/min

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Monitor the specific precursor-to-product ion transitions for this compound, R-terbutaline, and the internal standard.

-

-

-

Calibration and Quantification:

-

Prepare a calibration curve by spiking known concentrations of this compound and R-terbutaline into blank plasma.

-

Process the calibration standards and quality control samples alongside the unknown samples.

-

Quantify the analytes in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve. The lower limit of quantification (LLOQ) for this method has been reported to be 10.00 pg/mL for both analytes in plasma.

-

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound to terbutaline by BChE.

Experimental Workflow for In Vitro Hydrolysis Assay

Caption: Step-by-step workflow for the in vitro hydrolysis of this compound.

Conclusion

Butyrylcholinesterase is the key enzyme responsible for the metabolic activation of the prodrug this compound to its active form, terbutaline. The stereoselective nature of BChE results in a more rapid inhibition by the (R)-enantiomer. Understanding the kinetics and experimental methodologies for studying this interaction is paramount for drug development and for optimizing therapeutic strategies for respiratory diseases. The provided protocols and data serve as a valuable resource for researchers in this field. Further investigation into the specific hydrolytic kinetic parameters (Km and kcat) of this compound with various BChE genotypes will provide a more complete understanding of its metabolism and clinical efficacy.

References

- 1. Kinetic characterization of human butyrylcholinesterase mutants for hydrolysis of cocaethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Bambuterol: A Technical Guide to Novel Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-bambuterol, the R-enantiomer of the long-acting β2-adrenergic receptor agonist prodrug, bambuterol, is well-established for the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Beyond its respiratory applications, emerging preclinical evidence highlights its potential in novel therapeutic areas, including inflammatory bowel disease (IBD), neurodegenerative disorders such as Alzheimer's disease, and as a potential countermeasure for organophosphate poisoning. This technical guide provides an in-depth overview of the pharmacology of this compound, with a focus on these new applications. It includes a compilation of quantitative data, detailed experimental protocols from key preclinical studies, and visualizations of relevant signaling pathways and experimental workflows to support further research and development.

Introduction: Pharmacology of this compound

This compound is a prodrug of the active β2-adrenergic agonist, terbutaline.[3] Following oral administration, it is gradually metabolized by butyrylcholinesterase (BChE) and oxidative processes to release terbutaline, providing a prolonged duration of action that allows for once-daily dosing.[3][4] The R-enantiomer is a more potent inhibitor of BChE than the S-enantiomer. The primary mechanism of action for its bronchodilatory effects is the stimulation of β2-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation. This core mechanism, along with its potent BChE inhibitory properties, forms the basis for its exploration in novel therapeutic indications.

Established Application: Asthma and COPD

This compound is an effective and well-tolerated treatment for asthma and COPD, demonstrating significant improvements in pulmonary function. Clinical trials have consistently shown its efficacy in improving forced expiratory volume in one second (FEV1) and peak expiratory flow rate (PEFR) compared to placebo.

Quantitative Efficacy Data in Asthma and COPD

The following tables summarize key pharmacokinetic and efficacy data for bambuterol from clinical studies.

Table 1: Pharmacokinetic Parameters of Bambuterol and Terbutaline in Healthy Adults

| Parameter | Bambuterol | Terbutaline (from Bambuterol) | Reference |

| Tmax (hours) | 1.4 - 1.8 | 3.9 - 6.8 | |

| Terminal Half-life (hours) | ~16 (oral) | ~22 | |

| Bioavailability (oral) | Not directly measured | ~10% of bambuterol dose | |

| Clearance (CL/F) | Not dose-linear | Dose-linear | |

| Steady State | Within 1 week | Within 1 week |

Table 2: Clinical Efficacy of Bambuterol in Asthma and COPD

| Indication | Dosage | Primary Endpoint | Result vs. Placebo/Comparator | Reference |

| Asthma | 20 mg once daily | 24-h mean FEV1 | Increased by 0.3-0.5 L vs. placebo (p < 0.001) | |

| Asthma (Nocturnal) | 20 mg once daily | Morning PEF | Increased by 32 L/min vs. placebo (p = 0.0002) | |

| Asthma (Elderly) | 10-20 mg once daily | Morning PEF | Significantly increased vs. placebo (p < 0.001) | |

| COPD | 20 mg once daily | FEV1 AUC(0-12h) | No significant difference vs. inhaled salmeterol |

Novel Therapeutic Application: Inflammatory Bowel Disease (Colitis)

Recent preclinical studies have demonstrated the potential of this compound in mitigating intestinal inflammation. The proposed mechanism involves the activation of β2-adrenergic receptors on immune cells, leading to the suppression of pro-inflammatory cytokines.

Preclinical Evidence in a Mouse Model of Colitis

A study utilizing a dextran sulfate sodium (DSS)-induced colitis model in mice found that oral administration of this compound significantly ameliorated disease severity. Key findings included a reduction in body weight loss, disease activity index (DAI), and colonic inflammation. This compound treatment also led to a decrease in the levels of inflammatory cytokines such as IL-6 and IL-17 and reduced macrophage infiltration in the colon.

Experimental Protocol: DSS-Induced Colitis in Mice

-

Animal Model: Male C57BL/6 mice.

-

Induction of Colitis: Administration of 3% (w/v) DSS in drinking water for 7 consecutive days.

-

Treatment Protocol:

-

This compound was administered orally once daily at doses of 1, 2, and 4 mg/kg.

-

Treatment was initiated concurrently with DSS administration and continued for 7 days.

-

-

Assessment of Colitis Severity:

-

Disease Activity Index (DAI): Calculated based on daily measurements of body weight loss, stool consistency, and rectal bleeding.

-

Histological Analysis: Colon tissues were collected, fixed in 4% paraformaldehyde, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of inflammation and tissue damage.

-

Cytokine Analysis: Colon tissue homogenates were analyzed for the levels of pro-inflammatory cytokines (e.g., IL-6, IL-17, TNF-α) using ELISA or qRT-PCR.

-

Immunohistochemistry: Colon sections were stained for macrophage markers (e.g., F4/80) to assess immune cell infiltration.

-

Signaling Pathway and Experimental Workflow

Novel Therapeutic Application: Alzheimer's Disease

The neuroprotective potential of this compound is an emerging area of research. Its dual mechanism of action—β2-adrenergic receptor agonism and BChE inhibition—is particularly relevant to the pathophysiology of Alzheimer's disease. Activation of β2-adrenergic receptors in the brain has been linked to anti-inflammatory effects and the promotion of neurotrophic factor release. Furthermore, as a BChE inhibitor, this compound can increase acetylcholine levels in the brain, a strategy employed by some current Alzheimer's medications.

Preclinical Evidence in a Mouse Model of Alzheimer's Disease

A study using a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ) peptides demonstrated that intranasal administration of this compound prevented long-term spatial memory impairment. The treatment also showed beneficial effects on neuronal survival and synapse preservation. In vitro experiments on rat hippocampal neuronal cultures intoxicated with Aβ peptides showed that bambuterol had neuroprotective effects, reduced Tau hyperphosphorylation, and preserved synapses.

Experimental Protocol: Amyloid-Beta-Induced Alzheimer's Disease Model in Mice

-

Animal Model: The specific transgenic mouse model was not detailed in the abstract, but common models involve the overexpression of human amyloid precursor protein (APP) with mutations linked to familial Alzheimer's disease. Another relevant model is the intracerebroventricular (ICV) injection of streptozotocin (STZ) to induce sporadic Alzheimer's-like pathology.

-

Induction of Pathology:

-

Aβ Model: Intracerebroventricular injection of aggregated Aβ peptides.

-

STZ Model: A single or double ICV injection of STZ (e.g., 3 mg/kg) into the lateral ventricles of the mouse brain.

-

-

Treatment Protocol:

-

This compound was formulated as a liposomal gel for intranasal administration.

-

The specific dosage and frequency of administration were not detailed in the available abstract but were described as "low doses".

-

-

Assessment of Neuropathology and Cognitive Function:

-

Behavioral Tests: Morris water maze or other spatial memory tests to assess cognitive function.

-

Immunohistochemistry: Brain sections were analyzed for neuronal markers (e.g., NeuN), synaptic markers (e.g., synaptophysin), and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

-

Biochemical Analysis: Brain homogenates were analyzed for levels of Aβ peptides, hyperphosphorylated Tau, and inflammatory cytokines.

-

Signaling Pathway and Experimental Workflow

Potential Application: Organophosphate Poisoning

Organophosphates are potent inhibitors of acetylcholinesterase (AChE), leading to a cholinergic crisis characterized by an excess of acetylcholine. Butyrylcholinesterase (BChE) can act as a scavenger for organophosphates, thereby protecting AChE from inhibition. Given that this compound is a potent inhibitor of BChE, it has been hypothesized that it could be used as a prophylactic or therapeutic agent in organophosphate poisoning. By reversibly binding to and inhibiting BChE, this compound could potentially shield the enzyme from irreversible phosphorylation by organophosphates. However, it is crucial to note that there is currently a lack of direct preclinical or clinical studies investigating the efficacy of this compound for this specific application. Further research is warranted to explore this potential therapeutic avenue.

Conclusion and Future Directions

This compound is a versatile drug with a well-established role in respiratory medicine and significant potential for novel therapeutic applications. The preclinical evidence for its efficacy in inflammatory bowel disease and Alzheimer's disease is promising and warrants further investigation. The dual mechanism of β2-adrenergic agonism and BChE inhibition provides a strong rationale for its exploration in these and other conditions characterized by inflammation and cholinergic dysfunction. Future research should focus on elucidating the optimal dosing and delivery methods for these new indications, as well as conducting well-designed clinical trials to translate these preclinical findings into tangible benefits for patients. The potential use of this compound in organophosphate poisoning remains a theoretical but intriguing possibility that requires dedicated preclinical evaluation.

References

- 1. scispace.com [scispace.com]

- 2. Pharmacokinetics of bambuterol during oral administration of plain tablets and solution to healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bambuterol in the treatment of asthma. A placebo-controlled comparison of once-daily morning vs evening administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of bambuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Quantification of (R)-bambuterol in Human Plasma by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bambuterol is a long-acting β2-adrenergic agonist used as a prodrug of terbutaline in the management of asthma. It is administered as a racemic mixture of (R)- and (S)-enantiomers. The pharmacological activity resides primarily in the (R)-enantiomer. Therefore, a sensitive and specific analytical method for the quantification of (R)-bambuterol in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed protocol for the determination of this compound in human plasma using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The method is highly sensitive, with a lower limit of quantification of 10.00 pg/mL, making it suitable for clinical pharmacokinetic studies.[1][2][3]

Principle

This method utilizes reversed-phase HPLC for the separation of this compound from plasma matrix components, followed by detection using a tandem mass spectrometer. The mass spectrometer is operated in the positive electrospray ionization (ESI) mode and utilizes multiple reaction monitoring (MRM) for selective and sensitive quantification. An internal standard (IS) is used to ensure accuracy and precision. Due to the potential for in-vitro degradation of bambuterol by plasma cholinesterases, immediate sample processing on ice and the addition of a cholinesterase inhibitor are critical steps.[1][2]

Materials and Reagents

-

This compound hydrochloride reference standard

-

Internal Standard (IS) (e.g., Deuterium-labeled bambuterol or a structurally similar compound like salbutamol)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, deionized)

-

Ammonium acetate

-

Ethyl acetate

-

Neostigmine methylsulfate (cholinesterase inhibitor)

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges (C18) or liquid-liquid extraction supplies

Instrumentation

-

HPLC system capable of gradient elution

-

Reversed-phase C18 column (e.g., Zorbax SB C18) or a chiral column (e.g., amylose-based Chiralpak AD) for enantioselective separation

-

Tandem mass spectrometer (e.g., API 4000) with an electrospray ionization (ESI) source

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound hydrochloride reference standard in methanol.

-

Working Solutions: Prepare serial dilutions of the stock solution with a methanol/water mixture to create working solutions for calibration standards and quality control samples.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

-

Internal Standard Working Solution: Dilute the IS stock solution to an appropriate concentration (e.g., 100 ng/mL) with the mobile phase.

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike drug-free human plasma with the appropriate working solutions to obtain final concentrations for the calibration curve. A typical range is 0.05 to 4.0 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).

Sample Collection and Handling

To prevent the biotransformation of this compound, plasma samples must be prepared on ice. Immediately after collection, add a cholinesterase inhibitor, such as neostigmine methylsulfate, to the plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 500 µL of plasma sample, calibration standard, or QC sample in a polypropylene tube, add 50 µL of the internal standard working solution and vortex.

-

Add 2.5 mL of ethyl acetate.

-

Vortex for 3 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

HPLC Conditions

| Parameter | Value |

| Column | Zorbax SB C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: MethanolB: Water with 5 mM Ammonium Acetate |

| Gradient | Isocratic or Gradient Elution (Optimize for separation) |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

| Run Time | 6.0 min |

MS/MS Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | This compound: To be optimizedInternal Standard: To be optimized |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 6 psi |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA).

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Precision and accuracy within ±20% |

| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) |

| Accuracy (Intra- and Inter-day) | Percent deviation from nominal concentration within ±15% (±20% for LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability | Freeze-thaw, short-term, long-term, and post-preparative stability |

Data Presentation

Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 0.05 - 4.0 | ≥ 0.99 |

Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | < 7 | < 8 | < 7 | < 8 |

| Medium | < 7 | < 8 | < 7 | < 8 |

| High | < 7 | < 8 | < 7 | < 8 |

Recovery and Matrix Effect

| QC Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | > 85 | 90 - 110 |

| Medium | > 85 | 90 - 110 |

| High | > 85 | 90 - 110 |

Stability

| Stability Condition | Duration | Result |

| Freeze-Thaw | 3 cycles | Stable |

| Short-Term (Bench-top) | 4 hours at room temperature | Stable |

| Long-Term | 30 days at -80°C | Stable |

| Post-Preparative | 24 hours in autosampler | Stable |

Logical Relationship of the Analytical Process

Conclusion

This application note provides a detailed and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, selective, and has been validated to meet regulatory requirements. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the fields of pharmacology and drug development.

References

- 1. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the In Vitro Assessment of (R)-Bambuterol Bronchodilator Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-bambuterol is the R-enantiomer of the long-acting β₂-adrenergic receptor agonist prodrug, bambuterol. As a prodrug, bambuterol is metabolized in the body to its active form, terbutaline, which then exerts its therapeutic effects.[1][2] The (R)-enantiomer is understood to be the primarily active component responsible for the bronchodilatory effects. These application notes provide detailed protocols for the in vitro assessment of this compound's bronchodilator activity, focusing on its effects on airway smooth muscle relaxation and the underlying cellular mechanisms.

Mechanism of Action

This compound, through its active metabolite (R)-terbutaline, stimulates β₂-adrenergic receptors on the surface of airway smooth muscle cells. This activation initiates a signaling cascade involving the Gs alpha subunit of the G protein, which in turn activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of the airway smooth muscle and bronchodilation.

Quantitative Data Summary

| Compound | Assay | Species | Potency (ED₅₀) | Source |

| This compound | Histamine-induced bronchospasm (in vivo) | Guinea Pig | 0.91 mg/kg | [3] |

| Racemic Bambuterol | Histamine-induced bronchospasm (in vivo) | Guinea Pig | 1.68 mg/kg | [3] |

Note: The provided ED₅₀ values are from in vivo studies and represent the dose required to protect 50% of the animals from histamine-induced collapse. These values suggest that this compound is approximately twice as potent as racemic bambuterol in this model.[3]

Experimental Protocols

Isolated Tracheal Ring Assay for Bronchodilator Activity

This protocol details the methodology for assessing the relaxant effect of this compound on pre-contracted isolated tracheal smooth muscle.

Materials:

-

Male Hartley guinea pigs (250-700 g)

-

Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25.0, glucose 11.1)

-

Histamine or Methacholine (contractile agents)

-

This compound hydrochloride

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O₂, 5% CO₂)

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig.

-

Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.

-

Clean the trachea of adhering connective tissue and cut it into 3-5 mm wide rings.

-

-

Mounting:

-

Suspend each tracheal ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

-

Apply an initial tension of 1.0-1.5 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.

-

-

Contraction:

-

Induce a sustained contraction of the tracheal rings by adding a submaximal concentration of a contractile agent (e.g., 1 µM histamine or 1 µM methacholine).

-

-

Drug Administration:

-

Once a stable contraction plateau is reached, add this compound in a cumulative concentration-dependent manner (e.g., 1 nM to 10 µM).

-

Record the relaxation response after each addition until a maximal response is achieved.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.

-

Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).

-

cAMP Accumulation Assay in Human Airway Smooth Muscle (HASM) Cells

This protocol describes the measurement of intracellular cAMP levels in cultured HASM cells following stimulation with this compound.

Materials:

-

Primary human airway smooth muscle (HASM) cells

-

Cell culture medium (e.g., SmGM-2)

-

This compound hydrochloride

-

Forskolin (positive control)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based)

-

Cell lysis buffer

Procedure:

-

Cell Culture:

-

Culture HASM cells in appropriate media until they reach 80-90% confluency.

-

Seed the cells into 96-well plates at a suitable density.

-

-

Pre-treatment:

-

Prior to the experiment, serum-starve the cells for 24 hours.

-

Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

-

-

Stimulation:

-

Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 15 minutes).

-

Include a vehicle control and a positive control (e.g., 10 µM forskolin).

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

Measure the intracellular cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the cAMP concentration in each sample.

-

Plot the concentration-response curve for this compound-induced cAMP accumulation and determine the EC₅₀ value.

-

Visualizations

References

- 1. Effects of bambuterol and terbutaline on isolated rat's tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bambuterol: dose response study of a new terbutaline prodrug in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2004014290A2 - R-bambuterol, its preparation and therapeutic uses - Google Patents [patents.google.com]

Application Note & Protocol: UV-Vis Spectrophotometric Assay for (R)-Bambuterol Hydrochloride Determination

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-bambuterol hydrochloride is a long-acting β2-adrenoceptor agonist utilized in the management of asthma and other respiratory conditions.[1][2][3] Accurate and reliable quantification of this active pharmaceutical ingredient (API) is crucial for quality control in both bulk drug substance and finished pharmaceutical products. This document provides a detailed application note and protocol for the determination of this compound hydrochloride using a simple, rapid, and cost-effective UV-Vis spectrophotometric method. The described method is validated in accordance with International Council for Harmonisation (ICH) guidelines.[2]

Principle

The quantitative determination of this compound hydrochloride is based on the measurement of its absorbance in the ultraviolet (UV) region. The molecule exhibits a characteristic maximum absorbance (λmax) at a specific wavelength, and according to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. This relationship allows for the accurate calculation of the concentration of this compound hydrochloride in a sample by comparing its absorbance to that of a standard solution of known concentration.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the UV-Vis spectrophotometric assay of this compound hydrochloride, compiled from various validated methods.

Table 1: Spectrophotometric Method Parameters

| Parameter | Value | Solvent(s) | Reference(s) |

| Maximum Wavelength (λmax) | 264 nm | Distilled Water, pH 1.2 Buffer, pH 6.8 Buffer, pH 7.4 Buffer | [1] |

| 265 nm | 90% Ethanol, Methanol | ||

| Linearity Range | 1 - 6 µg/mL | Water | |

| 40 - 240 µg/mL | Methanol | ||

| 200 - 1000 µg/mL | Distilled Water | ||

| Correlation Coefficient (r²) | > 0.999 | Various |

Table 2: Method Validation Parameters

| Parameter | Result | Specification | Reference(s) |

| Accuracy (% Recovery) | 96.43% - 101.52% | Typically 98 - 102% | |

| Precision (% RSD) | < 2% | ≤ 2% | |

| Limit of Detection (LOD) | 0.6 µg/mL | Reportable | |

| Limit of Quantification (LOQ) | 1.8181 µg/mL | Reportable |

Experimental Protocols

This section provides detailed methodologies for the preparation of solutions and the analytical procedure for the quantification of this compound hydrochloride.

Materials and Equipment

-

This compound Hydrochloride Reference Standard

-

UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800)

-

Volumetric flasks (borosilicate glass)

-

Pipettes (calibrated)

-

Analytical balance

-

Solvents: Distilled water, Methanol (Analytical Grade)

Preparation of Standard Stock Solution

-

Accurately weigh 100 mg of this compound hydrochloride reference standard.

-

Transfer the weighed standard into a 100 mL volumetric flask.

-

Dissolve the standard in the chosen solvent (e.g., distilled water or methanol).

-

Make up the volume to the mark with the same solvent to obtain a standard stock solution of 1000 µg/mL.

-

If necessary, sonicate for 5-15 minutes to ensure complete dissolution.

Preparation of Working Standard Solutions and Calibration Curve

-

From the standard stock solution, prepare a series of dilutions to cover the desired linear range (e.g., 1-6 µg/mL, 40-240 µg/mL, or 200-1000 µg/mL).

-

For example, to prepare a 10 µg/mL solution, pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.

-

Measure the absorbance of each working standard solution at the λmax (264 nm for water, 265 nm for methanol) against a solvent blank.

-

Plot a calibration curve of absorbance versus concentration.

-

Determine the regression equation and the correlation coefficient (r²).

Preparation of Sample Solution (from Tablet Formulation)

-

Weigh and finely powder at least 20 tablets to ensure homogeneity.

-

Accurately weigh a quantity of the powdered tablets equivalent to 10 mg of this compound hydrochloride.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 70 mL of the chosen solvent and sonicate for 15 minutes to ensure complete extraction of the drug.

-

Make up the volume to the mark with the solvent.

-

Filter the solution to remove any insoluble excipients.

-

Dilute the filtrate with the solvent to obtain a concentration within the established linearity range of the assay.

Analytical Procedure

-

Measure the absorbance of the final sample solution at the determined λmax using the solvent as a blank.

-

Calculate the concentration of this compound hydrochloride in the sample solution using the regression equation obtained from the calibration curve.

-

Calculate the amount of this compound hydrochloride in the tablet formulation, taking into account the dilutions made.

Visualizations

Experimental Workflow

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

Principle of UV-Vis Spectrophotometry

Caption: Principle of Beer-Lambert Law in Spectrophotometry.

References

Application Notes and Protocols: Investigating the Effects of (R)-Bambuterol on Human Bronchial Smooth Muscle Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-bambuterol is the active enantiomer of the long-acting beta-2 adrenergic receptor agonist, bambuterol, which is used clinically in the management of asthma and other obstructive airway diseases.[1][2][3] Bambuterol itself is an inactive prodrug that undergoes metabolism to the active compound, terbutaline.[2][4] Terbutaline then exerts its therapeutic effects by stimulating beta-2 adrenergic receptors (β2-AR) on the surface of bronchial smooth muscle cells, leading to bronchodilation. Understanding the precise cellular and molecular effects of this compound is crucial for optimizing its therapeutic use and developing novel treatments for respiratory diseases.

These application notes provide detailed protocols for the in vitro study of this compound's effects on primary Human Bronchial Smooth Muscle Cells (HBSMCs), covering cell culture, key functional assays, and data presentation.

Mechanism of Action: The β2-Adrenergic Signaling Pathway

Bambuterol is slowly metabolized via hydrolysis by plasma cholinesterase and subsequent oxidation to its active form, terbutaline. Terbutaline, a selective β2-AR agonist, binds to β2-adrenergic receptors on airway smooth muscle cells. This binding activates the stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP) from ATP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several target proteins. This cascade leads to the inhibition of myosin light-chain kinase (MLCK) and a decrease in intracellular calcium levels, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.

Caption: this compound signaling pathway in bronchial smooth muscle cells.

Section 1: Human Bronchial Smooth Muscle Cell (HBSMC) Culture

This section provides a standard protocol for the culture and maintenance of primary HBSMCs, which are essential for studying the physiological effects of compounds like this compound.

1.1. Materials and Reagents:

-

Cryopreserved Human Bronchial Smooth Muscle Cells (HBSMC) (e.g., ScienCell #3400, PromoCell C-12561)

-

Smooth Muscle Cell Growth Medium (e.g., ScienCell #2301, PromoCell C-22062)

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin Solution

-

Poly-L-lysine or other required coating solution

-

Trypsin/EDTA Solution (0.05%)

-

Trypsin Neutralization Solution (TNS)

-

DPBS (Ca++- and Mg++-free)

-

T25 and T75 culture flasks, and multi-well plates

1.2. Protocol for Initiating HBSMC Cultures from Cryopreserved Vials:

Caption: Workflow for initiating HBSMC cultures from a cryopreserved vial.

-

Prepare Vessel: Coat a T75 flask with Poly-L-lysine solution (or other required matrix) according to the supplier's instructions. Rinse twice with sterile water before adding complete medium.

-

Thaw Cells: Quickly thaw the cryovial in a 37°C water bath (approx. 1-2 minutes). Decontaminate the vial with 70% ethanol before opening in a biological safety cabinet.

-

Transfer: Immediately transfer the cell suspension into a 15 ml conical tube containing 5-10 ml of pre-warmed complete Smooth Muscle Cell Growth Medium.

-

Centrifuge: Centrifuge the cell suspension at 1000 rpm (~220 g) for 5 minutes at room temperature to pellet the cells.

-

Resuspend and Plate: Aspirate the supernatant and gently resuspend the cell pellet in 10-12 ml of fresh, pre-warmed complete medium. Transfer the suspension to the prepared T75 flask.

-

Incubate: Place the flask in a humidified incubator at 37°C with 5% CO₂.

-

First Medium Change: Change the medium after 16-24 hours to remove residual cryoprotectant. Subsequently, change the medium every 2-3 days.

-

Subculturing: When cells reach 90-95% confluency, subculture them using Trypsin/EDTA. A seeding density of 5,000 cells/cm² is recommended for new vessels.

Section 2: Experimental Protocols for this compound Effects

2.1. Intracellular cAMP Level Quantification

This assay directly measures the primary downstream messenger of β2-AR activation.

-

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify intracellular cAMP levels following stimulation with this compound.

-

Protocol:

-

Seed HBSMCs in a 96-well plate at a density of 1 x 10⁴ cells/well and culture until ~90% confluent.

-

Starve the cells in a serum-free medium for 4-6 hours prior to the experiment.

-

Prepare a dose-response curve of this compound (e.g., 1 nM to 10 µM) in a serum-free medium containing a phosphodiesterase inhibitor like IBMX (100 µM) to prevent cAMP degradation.

-

Remove the starvation medium and add the this compound solutions to the respective wells. Include a vehicle control (medium with IBMX only).

-

Incubate for 15 minutes at 37°C.

-

Lyse the cells using the lysis buffer provided with a commercial cAMP ELISA kit.

-

Follow the manufacturer's protocol for the ELISA to determine the cAMP concentration in each sample.

-

Normalize the cAMP concentration to the total protein content of each well (determined by a BCA or Bradford assay).

-

-

Data Presentation:

| This compound Conc. | Mean cAMP Level (pmol/mg protein) | Std. Deviation |

| Vehicle Control | 5.2 | 0.8 |

| 1 nM | 15.8 | 2.1 |

| 10 nM | 45.3 | 5.5 |

| 100 nM | 98.7 | 10.2 |

| 1 µM | 155.4 | 14.6 |

| 10 µM | 160.1 | 15.1 |

2.2. Cell Proliferation Assay (EdU Incorporation)

This assay determines the effect of this compound on HBSMC proliferation, a key feature in airway remodeling in diseases like asthma.

-

Principle: 5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into DNA during active synthesis. A fluorescent azide binds to the alkyne group of EdU, allowing for the detection and quantification of proliferating cells.

-

Protocol:

-

Seed HBSMCs in a 96-well plate (1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Synchronize cells by serum starvation for 24 hours.

-

Replace the medium with a complete growth medium containing various concentrations of this compound. Include a positive control (e.g., PDGF, 30 ng/mL) and a vehicle control.

-

Incubate for 24-48 hours.

-

For the final 4 hours of incubation, add EdU to each well to a final concentration of 10 µM.

-

Fix, permeabilize, and perform the click-chemistry reaction with a fluorescent azide according to the manufacturer's protocol (e.g., Click-iT™ EdU Assay).

-

Counterstain nuclei with DAPI or Hoechst.

-

Image the plate using a high-content imaging system or fluorescence microscope.

-

Data Analysis: Quantify the percentage of EdU-positive cells (proliferating) relative to the total number of nuclei (DAPI/Hoechst positive).

-

-

Data Presentation:

| Treatment | Concentration | % Proliferating Cells (EdU+) | Std. Deviation |

| Vehicle Control | - | 15.2% | 1.8% |

| PDGF (Positive Control) | 30 ng/mL | 45.8% | 3.5% |

| This compound | 10 nM | 14.9% | 1.5% |

| This compound | 100 nM | 12.5% | 1.3% |

| This compound | 1 µM | 9.8% | 1.1% |

2.3. Apoptosis Assay (TUNEL Staining)

This assay assesses whether this compound induces or inhibits apoptosis in HBSMCs.

-

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. TdT enzyme labels the free 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

-

Protocol:

-